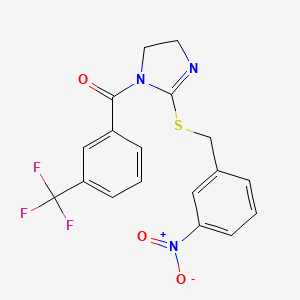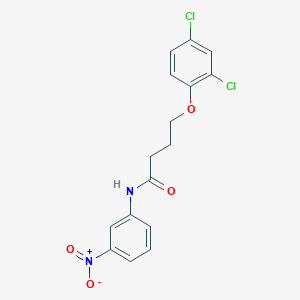![molecular formula C19H14BrN5O2 B2510385 2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 1894995-26-6](/img/structure/B2510385.png)
2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, solubility, and spectral data. Unfortunately, the specific physical and chemical properties of this compound are not provided in the retrieved information .科学的研究の応用
Synthesis and Derivative Formation
- A study by Rahmouni et al. (2014) describes the synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including the process of N-allylation and N-propargyl alkylation. This synthesis forms the basis for creating a range of compounds, potentially including 2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide, which can be used in various chemical studies and applications (Rahmouni et al., 2014).
Antimicrobial and Anticancer Applications
- Rahmouni et al. (2016) explored novel pyrazolopyrimidines derivatives for their potential as anticancer and anti-5-lipoxygenase agents. The study's findings indicate that certain derivatives demonstrate significant biological activities, which can be pivotal in the development of new therapeutic agents (Rahmouni et al., 2016).
- El-sayed et al. (2017) investigated the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Some of these derivatives displayed moderate to outstanding activity against various bacteria and fungi, suggesting their potential use in antimicrobial treatments (El-sayed et al., 2017).
Synthesis of Polyheterocyclic Compounds
- Abdel‐Latif et al. (2019) utilized derivatives of pyrazolo[3,4-d]pyrimidin for the construction of new polyheterocyclic ring systems. These compounds have been evaluated for their antibacterial properties, highlighting the versatility of pyrazolo[3,4-d]pyrimidine derivatives in synthesizing complex chemical structures with potential biological applications (Abdel‐Latif et al., 2019).
Exploration of Biological Activities
- The study by El-Morsy et al. (2017) synthesized a new series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activities against breast cancer cell lines. This research highlights the potential therapeutic applications of such derivatives in cancer treatment (El-Morsy et al., 2017).
作用機序
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that similar compounds can affect the activity of enzymes such as acetylcholinesterase (ache), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it may influence the production of reactive oxygen species (ROS) and free radicals, which are produced by cells through their routine metabolic pathways . An increase in these compounds under cellular damage can lead to oxidative stress, affecting different cellular components negatively .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
The compound’s action results in significant biological effects. For instance, similar compounds have shown to inhibit the growth of various cell lines . They have also demonstrated significant inhibitory activity against enzymes like CDK2/cyclin A2 .
Safety and Hazards
特性
IUPAC Name |
2-[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVGBQPAIUGTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)
![3-Bromo-7-chloroimidazo[1,2-A]pyrimidine](/img/structure/B2510305.png)
![4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2510307.png)


![(2Z)-6-bromo-2-[(2-chloro-5-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2510312.png)
![7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2510313.png)


![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride](/img/structure/B2510321.png)


![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate](/img/structure/B2510324.png)
![3-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B2510325.png)